N-(4-methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide
Description
N-(4-Methoxy-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide is a synthetic small-molecule compound characterized by a furanamide core linked to a substituted phenyl group. The structure includes a 4-methoxy substituent on the phenyl ring, a 1-phenylcyclopentyl carboxamide moiety, and a furan-2-carboxamide group. Its molecular weight and solubility parameters are inferred to align with structurally related analogs, such as those containing cyclopentyl or aryl substituents .
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-methoxy-3-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-20-12-11-18(25-22(27)21-10-7-15-30-21)16-19(20)26-23(28)24(13-5-6-14-24)17-8-3-2-4-9-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
UDXCKMKXCWALNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and amido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related molecules, focusing on substituent variations, synthetic pathways, and inferred physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity :
- The 1-phenylcyclopentyl group in the target compound may confer greater steric bulk compared to the 1-methylcyclopropyl or tert-butyl groups in analogs . This could enhance target binding affinity but reduce aqueous solubility.
- The 4-methoxy substituent on the phenyl ring is shared with N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide , suggesting a role in modulating electron density or hydrogen-bonding interactions.
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling a furan-2-carboxylic acid derivative with a functionalized phenylamine precursor, similar to methods described for furo[2,3-b]pyridine analogs (e.g., tetramethylisouronium hexafluorophosphate-mediated amidation) .
Metabolic Stability :
- The furanamide moiety may offer resistance to cytochrome P450-mediated oxidation compared to pyridine or thiazole cores in other compounds .
Thermodynamic Solubility: Fluorinated analogs (e.g., trifluoroethyl or difluoropropyl derivatives) exhibit improved solubility in polar solvents due to electronegative substituents , whereas the non-fluorinated target compound may require formulation optimization for bioavailability.
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack explicit experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) for the compound, necessitating caution in extrapolating its biological performance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
